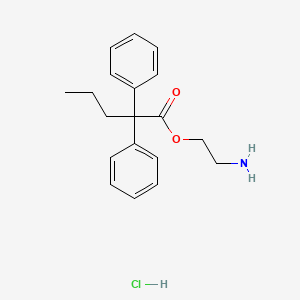

2-Aminoethyl-2,2-diphenylvalerate

Description

2-Aminoethyl-2,2-diphenylvalerate, also known as SKF525-A or Proadifen (IUPAC name: 2-diethylaminoethyl-2,2-diphenylvalerate hydrochloride), is a pharmacological agent primarily recognized as a non-selective inhibitor of cytochrome P450 (CYP450) enzymes . It modulates drug metabolism by inhibiting hepatic microsomal enzymes, thereby altering the distribution, excretion, and pharmacokinetics of co-administered drugs.

Key findings from preclinical studies include:

- Impact on Drug Distribution: SKF525-A increases plasma and tissue concentrations of sulphacetamide in rats by up to 3-fold when administered 40 minutes prior to the drug. This effect is transient, diminishing within 30 minutes .

- Mechanism of Action: SKF525-A reduces renal excretion of drugs (e.g., sulphacetamide) and inhibits drug metabolism enzymes, leading to prolonged drug retention in tissues such as liver, muscle, and brain .

- Pharmacological Applications: It is used experimentally to study drug-drug interactions, metabolic pathways, and enzyme inhibition mechanisms .

Properties

CAS No. |

51706-58-2 |

|---|---|

Molecular Formula |

C19H24ClNO2 |

Molecular Weight |

333.8 g/mol |

IUPAC Name |

2-aminoethyl 2,2-diphenylpentanoate;hydrochloride |

InChI |

InChI=1S/C19H23NO2.ClH/c1-2-13-19(18(21)22-15-14-20,16-9-5-3-6-10-16)17-11-7-4-8-12-17;/h3-12H,2,13-15,20H2,1H3;1H |

InChI Key |

BVEDXDCXECTUMT-UHFFFAOYSA-N |

SMILES |

CCCC(C1=CC=CC=C1)(C2=CC=CC=C2)C(=O)OCCN.Cl |

Canonical SMILES |

CCCC(C1=CC=CC=C1)(C2=CC=CC=C2)C(=O)OCCN.Cl |

Other CAS No. |

51706-58-2 |

Synonyms |

aminoethyl diphenylpropylacetate SK and F 26754-A SKF 26754-A SKF-26754-A |

Origin of Product |

United States |

Comparison with Similar Compounds

SKF525-A is compared below with structurally or functionally related compounds, focusing on enzyme interactions, metabolic effects, and pharmacological outcomes.

Data Table: Key Comparisons

Detailed Comparative Analysis

SKF525-A vs. Phenobarbital in Cyclophosphamide Activation

- SKF525-A : Pretreatment delays cyclophosphamide activation by inhibiting CYP450, resulting in slower release of alkylating metabolites. This extends the drug’s antileukemic activity in mice .

- Phenobarbital: Induces CYP450 enzymes, accelerating cyclophosphamide activation and metabolite production. However, rapid metabolite depletion shortens therapeutic duration .

Enzyme Inhibition Specificity

- SKF525-A: Broadly inhibits multiple CYP450 isoforms (e.g., those involved in lauric acid and dimethylaminoazobenzene metabolism) .

- Metyrapone : Selective for ω-1 hydroxylase, making it a tool for studying substrate-specific pathways .

- 7-Benzoflavone : Exhibits paradoxical effects, stimulating ω-1 hydroxylase while inhibiting ω-hydroxylation, depending on the substrate .

Impact on Drug Excretion

- SKF525-A reduces renal excretion of sulphacetamide by 50%, increasing its plasma and tissue retention .

- In contrast, phenobarbital enhances biliary excretion of certain drugs (e.g., sulphonamides) via enzyme induction .

Toxicological Implications

- SKF525-A’s inhibition of aryl hydrocarbon hydroxylase (AHH) in human lymphocytes mirrors effects of α-naphthoflavone but is less potent than 3-methylcholanthrene .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.